molecular formula C17H22N2O2S B11360492 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide

Cat. No.: B11360492
M. Wt: 318.4 g/mol
InChI Key: JBJVESACRVKGIG-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide: C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}C15​H20​N2​O2​S

    .
  • It belongs to the class of thiazole derivatives and contains a thiazole ring fused to an amide group.
  • The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group attached to the thiazole ring via an ethyl linker.
  • Thiazole derivatives often exhibit diverse biological activities due to their structural features.
  • Properties

    Molecular Formula

    C17H22N2O2S

    Molecular Weight

    318.4 g/mol

    IUPAC Name

    N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]pentanamide

    InChI

    InChI=1S/C17H22N2O2S/c1-3-4-5-16(20)18-11-10-14-12-22-17(19-14)13-6-8-15(21-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20)

    InChI Key

    JBJVESACRVKGIG-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the reaction of 4-methoxyphenylthiourea with 1,3-dibromopropane, followed by cyclization to form the thiazole ring.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or DMF) with a base (such as potassium hydroxide).

      Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but examples include reduced amides or substituted thiazoles.

  • Scientific Research Applications

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.

      Medicine: It may serve as a lead compound for drug development, targeting specific pathways.

      Industry: Limited information exists on industrial applications, but its unique structure could inspire novel materials or catalysts.

  • Mechanism of Action

      Targets: The compound’s mechanism likely involves interactions with specific protein targets (e.g., enzymes, receptors).

      Pathways: It may modulate cellular signaling pathways, affecting processes like inflammation, cell growth, or apoptosis.

  • Comparison with Similar Compounds

      Similar Compounds: Other thiazole derivatives, such as 2-arylthiazoles, share structural features.

      Uniqueness: The combination of the 4-methoxyphenyl group and the thiazole ring distinguishes it from related compounds.

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